4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one
Overview
Description
4-Methyl-7-(2-oxopropoxy)-2H-chromen-2-one is a chemical compound belonging to the class of organic compounds known as chromones. Chromones are characterized by their benzopyran-4-one structure, which consists of a fused benzene and pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-2H-chromen-2-one as the starting material.
Oxidation: The starting material undergoes oxidation to introduce the 2-oxopropoxy group at the 7-position of the chromone ring.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-7-(2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the chromone core structure.
Substitution: Substitution reactions at different positions of the chromone ring can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its chromone core is valuable in the development of new chemical entities.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators. Its interactions with biological targets can provide insights into cellular processes and disease mechanisms.
Medicine: In the medical field, this compound is explored for its therapeutic properties. It may serve as a lead compound for the development of drugs targeting various diseases, including cancer and inflammatory disorders.
Industry: In industry, this compound is utilized in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methyl-7-(1-oxopropoxy)-2-benzopyrone: A closely related compound with a similar chromone structure.
7-(2-Hydroxypropoxy)-4-methyl-2H-chromen-2-one: Another analog with a hydroxyl group instead of the oxo group.
Uniqueness: 4-Methyl-7-(2-oxopropoxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 2-oxopropoxy group at the 7-position differentiates it from other chromone derivatives and contributes to its distinct properties.
Properties
IUPAC Name |
4-methyl-7-(2-oxopropoxy)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-8-5-13(15)17-12-6-10(3-4-11(8)12)16-7-9(2)14/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFXKSUGBAZZSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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